molecular formula C24H22ClN3O B11403476 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11403476
M. Wt: 403.9 g/mol
InChI Key: GPMGFUINOGYUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzodiazole ring, which is a fused heterocyclic structure containing both benzene and diazole rings, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves the condensation of a benzodiazole derivative with a chlorophenylmethyl group and a benzamide. One common method involves the reaction of 4-chlorobenzyl chloride with 1H-1,3-benzodiazole-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is unique due to its specific combination of a benzodiazole ring and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]benzamide

InChI

InChI=1S/C24H22ClN3O/c25-20-14-12-18(13-15-20)17-28-22-10-5-4-9-21(22)27-23(28)11-6-16-26-24(29)19-7-2-1-3-8-19/h1-5,7-10,12-15H,6,11,16-17H2,(H,26,29)

InChI Key

GPMGFUINOGYUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.